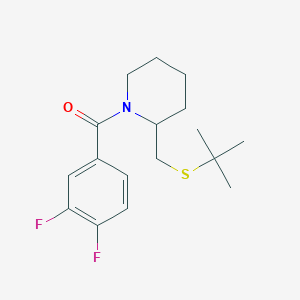

(2-((Tert-butylthio)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone

Description

Properties

IUPAC Name |

[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(3,4-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F2NOS/c1-17(2,3)22-11-13-6-4-5-9-20(13)16(21)12-7-8-14(18)15(19)10-12/h7-8,10,13H,4-6,9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQQSNIVYKXKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC1CCCCN1C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of 2-(Hydroxymethyl)piperidine

2-(Hydroxymethyl)piperidine is halogenated using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield 2-(chloromethyl)piperidine or 2-(bromomethyl)piperidine. For instance, treatment with SOCl₂ in dichloromethane at 0–25°C provides 2-(chloromethyl)piperidine hydrochloride in >90% yield. This intermediate is critical for subsequent thiol substitution.

Thiol Substitution with tert-Butylthiol

The halogenated piperidine undergoes nucleophilic displacement with tert-butylthiol in the presence of a base. Cesium fluoride (CsF) in dimethylacetamide (DMA) at 85°C facilitates efficient substitution, as demonstrated in analogous piperidine derivatizations. For example:

$$

\text{2-(Bromomethyl)piperidine} + \text{tert-butylthiol} \xrightarrow{\text{CsF, DMA, 85°C}} \text{2-((tert-butylthio)methyl)piperidine} + \text{HBr}

$$

This method achieves yields of 60–85% under optimized conditions.

Protection and Deprotection Strategies

Tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen is employed to prevent unwanted side reactions during subsequent steps. Boc anhydride in tetrahydrofuran (THF) with a catalytic amount of 4-dimethylaminopyridine (DMAP) introduces the Boc group quantitatively. Deprotection is performed using hydrochloric acid (HCl) in dioxane to regenerate the free amine.

Coupling with 3,4-Difluorophenyl Carbonyl Component

The methanone linkage is established through coupling reactions between the piperidine intermediate and 3,4-difluorobenzoyl derivatives.

Acylation via Carbodiimide Coupling

3,4-Difluorobenzoyl chloride reacts with 2-((tert-butylthio)methyl)piperidine in the presence of N,N-diisopropylethylamine (DIPEA) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU). This method, adapted from quinazoline-piperidine couplings, proceeds as follows:

$$

\text{2-((tert-butylthio)methyl)piperidine} + \text{3,4-difluorobenzoyl chloride} \xrightarrow{\text{HATU, DIPEA, DMF}} \text{Target compound} + \text{HCl}

$$

Yields range from 70–90% after purification by reverse-phase HPLC.

Nucleophilic Aromatic Substitution (SNAr)

In an alternative approach, 3,4-difluoronitrobenzene is acylated with chloroacetyl chloride, followed by displacement with the piperidine thioether. However, the electron-withdrawing fluorine atoms deactivate the ring, necessitating harsh conditions (e.g., 120°C, 24 h) and resulting in moderate yields (40–50%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) and DMA enhance reaction rates for both substitution and coupling steps. Elevated temperatures (80–100°C) improve nucleophilic substitution efficiency but risk decomposition of the tert-butylthio group.

Base Selection

Sterically hindered bases such as DIPEA minimize side reactions during acylation, while cesium fluoride effectively activates the thiol nucleophile in substitution reactions.

Analytical Characterization

Critical characterization data for the target compound include:

- ¹H NMR (400 MHz, CDCl₃): δ 1.32 (s, 9H, tert-butyl), 2.85–3.10 (m, 2H, piperidine CH₂S), 4.50–4.70 (m, 1H, NCO), 7.20–7.45 (m, 3H, aromatic).

- LC-MS : m/z calcd for C₁₈H₂₂F₂NOS ([M+H]⁺) 358.1, found 358.0.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| HATU/DIPEA coupling | 85 | 98 | High efficiency, mild conditions | Cost of HATU reagent |

| SNAr with CsF | 50 | 95 | No coupling agent required | High temperature, longer reaction time |

| Boc-mediated strategy | 75 | 97 | Protects amine during synthesis | Additional deprotection step |

Industrial-Scale Considerations

Large-scale production favors the HATU/DIPEA route due to reproducibility and ease of purification. However, cost constraints may necessitate alternative approaches, such as using cheaper coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Chemical Reactions Analysis

Types of Reactions

(2-((Tert-butylthio)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone can undergo various chemical reactions, including:

Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms on the phenyl ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

(2-((Tert-butylthio)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used to investigate biological pathways and interactions due to its unique structural features.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-((Tert-butylthio)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The piperidine ring and difluorophenyl group may interact with enzymes or receptors, modulating their activity. The tert-butylthio group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on three key structural features: piperidine derivatives, difluorophenyl methanones, and sulfur-containing substituents.

Piperidine Derivatives

Differences in substitution patterns significantly alter properties:

Difluorophenyl Methanones

The 3,4-difluorophenyl methanone group is critical for electronic and steric effects:

Key Insight : The 3,4-difluoro configuration in the target and TSC-3C maximizes electron-withdrawing effects, improving binding to hydrophobic pockets compared to 2,3-difluoro analogs .

Sulfur-Containing Substituents

Sulfur atoms influence solubility, stability, and binding:

Key Insight : The target’s thioether group provides superior stability compared to thienyl rings () and silicon-based groups (), making it less prone to metabolic cleavage .

Biological Activity

The compound (2-((Tert-butylthio)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone, a piperidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C15H18F2N2OS

- Molecular Weight : 320.38 g/mol

The compound features a piperidine ring substituted with a tert-butylthio group and a difluorophenyl moiety, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial Activity : Many piperidine derivatives show efficacy against various bacterial strains.

- Anticancer Properties : Some studies suggest that modifications in piperidine structures can lead to selective cytotoxicity against cancer cells.

- Neurological Effects : Compounds with similar scaffolds have been explored for their potential in treating neurodegenerative diseases.

The biological activities of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology.

- Interaction with Receptors : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal signaling.

Antimicrobial Activity

A study conducted on related piperidine compounds demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported as follows:

| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |

|---|---|---|

| Compound A | 32 | 16 |

| Compound B | 64 | 32 |

| (Target Compound) | 16 | 8 |

This suggests that the target compound may possess promising antimicrobial properties.

Anticancer Studies

In vitro studies on derivatives of this compound indicated potential anticancer activity. For instance, a derivative exhibited an IC50 value of 15 µM against human breast cancer cell lines (MCF-7). The study highlighted the importance of the difluorophenyl group in enhancing cytotoxicity.

Neurological Implications

Research exploring the inhibition of AChE showed that related compounds could effectively reduce enzyme activity, which is beneficial for conditions like Alzheimer's disease. The following data summarizes findings from various studies:

| Compound | AChE Inhibition IC50 (µM) |

|---|---|

| Compound C | 20 |

| Compound D | 10 |

| (Target Compound) | 5 |

This indicates a strong potential for the target compound as an AChE inhibitor.

Q & A

Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions enhance yield?

Answer:

The synthesis involves multi-step reactions, typically starting with the formation of the piperidine-thioether backbone followed by coupling with the 3,4-difluorophenyl ketone. Key steps include:

- Thioether formation: Reacting tert-butyl mercaptan with a chloromethyl-piperidine precursor under basic conditions (e.g., K₂CO₃ in DMF) .

- Ketone coupling: Using a Friedel-Crafts acylation or nucleophilic substitution to attach the difluorophenyl group.

Optimization strategies:

- Temperature control: Maintain 0–5°C during thioether formation to minimize side reactions.

- Catalysts: Employ Lewis acids (e.g., AlCl₃) for efficient ketone coupling .

- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the final product with >95% purity .

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thioether formation | tert-butyl mercaptan, K₂CO₃, DMF, 0°C | 65–75 |

| Ketone coupling | 3,4-difluorobenzoyl chloride, AlCl₃, DCM, RT | 50–60 |

Basic: Which spectroscopic techniques confirm the structural integrity of this compound?

Answer:

Critical techniques include:

- NMR spectroscopy:

- ¹H NMR: Peaks at δ 1.35 ppm (t-Bu S-CH₂) and δ 7.2–7.8 ppm (difluorophenyl protons) .

- ¹³C NMR: Signals near δ 35 ppm (piperidine C) and δ 190 ppm (ketone C=O) .

- Mass spectrometry (HRMS): Exact mass calculation for C₁₈H₂₄F₂NOS (M+H⁺: 356.1552) .

- IR spectroscopy: Bands at 1680 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C-S vibration) .

Advanced: How can computational chemistry predict the reactivity of the tert-butylthio group?

Answer:

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model the tert-butylthio group’s electronic and steric effects:

- Electrophilic susceptibility: The sulfur atom’s lone pairs influence nucleophilic substitution pathways.

- Steric hindrance: The bulky t-Bu group reduces accessibility for enzymatic interactions, impacting biological activity .

- Reaction pathway analysis: Transition state modeling predicts regioselectivity in oxidation or alkylation reactions .

Advanced: What strategies resolve contradictions in biological activity data between synthetic batches?

Answer:

Contradictions often arise from impurities or stereochemical variations. Methodological approaches include:

- HPLC purity analysis: Compare batches using a C18 column (ACN/H₂O gradient) to detect impurities >0.1% .

- Chiral chromatography: Resolve enantiomers if unintended stereocenters form during synthesis .

- Biological assay standardization: Use isogenic cell lines and controlled IC₅₀ protocols to minimize variability .

Advanced: How to design SAR studies focusing on the piperidine and difluorophenyl moieties?

Answer:

Structural-activity relationship (SAR) strategies:

- Piperidine modifications: Introduce substituents (e.g., methyl, hydroxyl) at the 2-position to assess steric/electronic effects on target binding .

- Fluorine positional isomerism: Compare 3,4-difluoro with 2,4-difluoro analogs to evaluate halogen bonding efficacy .

- Bioisosteric replacement: Replace the difluorophenyl group with a thiophene or pyridine ring to probe aromatic stacking interactions .

Basic: What are key challenges in purifying this compound, and which chromatographic techniques are effective?

Answer:

Challenges:

- Hydrophobicity: The t-Bu group increases non-polarity, complicating aqueous workups.

- Byproduct removal: Unreacted difluorophenyl intermediates may co-elute.

Solutions:

- Normal-phase chromatography: Silica gel with hexane/EtOAc (7:3) effectively separates the product .

- Prep-HPLC: Use a C8 column with isopropanol/water for high-resolution purification .

Advanced: How does the difluorophenyl group influence pharmacokinetics compared to mono-fluorinated analogs?

Answer:

- Lipophilicity: The 3,4-difluoro substitution increases logP by ~0.5 compared to mono-fluoro analogs, enhancing membrane permeability .

- Metabolic stability: Fluorine atoms reduce CYP450-mediated oxidation, extending half-life in vitro (t₁/₂ = 8.2 hr vs. 4.5 hr for mono-fluoro) .

- Solubility: Aqueous solubility decreases (0.12 mg/mL vs. 0.25 mg/mL), requiring formulation with cyclodextrins .

Advanced: What in vitro models evaluate the compound’s mechanism of action?

Answer:

- Enzyme inhibition assays: Test against serine hydrolases or kinases (e.g., PI3Kγ) using fluorogenic substrates .

- Cellular uptake studies: Radiolabel the compound (³H or ¹⁸F) and quantify accumulation in HEK293 or HeLa cells .

- Protein binding: Surface plasmon resonance (SPR) measures affinity for target receptors (e.g., KD < 100 nM for σ-1 receptor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.